molecular formula C16H20N2 B4918623 4-phenyl-N-(pyridin-3-ylmethyl)butan-2-amine

4-phenyl-N-(pyridin-3-ylmethyl)butan-2-amine

Cat. No.: B4918623
M. Wt: 240.34 g/mol
InChI Key: UHHMVVJDCBNHQP-UHFFFAOYSA-N
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Description

4-phenyl-N-(pyridin-3-ylmethyl)butan-2-amine is an organic compound that belongs to the class of amines This compound features a phenyl group, a pyridin-3-ylmethyl group, and a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(pyridin-3-ylmethyl)butan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by reductive amination. The reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like ethanol or methanol. The temperature and pressure conditions are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(pyridin-3-ylmethyl)butan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-phenyl-N-(pyridin-3-ylmethyl)butan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(pyridin-3-ylmethyl)butan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-phenyl-N-(pyridin-3-ylmethyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-14(9-10-15-6-3-2-4-7-15)18-13-16-8-5-11-17-12-16/h2-8,11-12,14,18H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHMVVJDCBNHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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